molecular formula C15H14Cl2N2O2S B252358 N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide

Cat. No. B252358
M. Wt: 357.3 g/mol
InChI Key: XLTBPLHZDFAQNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, also known as DPCAT, is a synthetic compound that has been studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research fields.

Mechanism of Action

The mechanism of action of N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is not fully understood, but it is believed to involve the modulation of ion channels and receptors in the body. Specifically, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to interact with certain subunits of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and learning and memory processes in the brain.
Biochemical and Physiological Effects
N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to have a variety of biochemical and physiological effects, depending on the specific research application. In neuroscience, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to enhance long-term potentiation, a process that underlies learning and memory. In cancer research, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to inhibit the growth of certain cancer cells, potentially through the induction of apoptosis.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide in scientific research is its unique chemical structure, which may allow for the development of new drugs with improved properties. Additionally, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to have a variety of effects in different research fields, making it a versatile compound for use in the laboratory. However, one limitation of using N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to interpret results from experiments.

Future Directions

There are several potential future directions for research on N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide. One area of interest is the development of new drugs based on the structure of N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide, which may have improved efficacy and fewer side effects compared to current treatments. Additionally, further research is needed to fully understand the mechanism of action of N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide and its potential applications in different research fields. Finally, studies investigating the safety and toxicity of N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide in animal models may pave the way for eventual clinical trials in humans.

Synthesis Methods

The synthesis of N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide involves several steps, including the reaction of 2,5-dichlorobenzoyl chloride with 3-aminopropylthiophene-2-carboxamide. The resulting product is then purified and characterized using various analytical techniques, such as nuclear magnetic resonance spectroscopy and mass spectrometry.

Scientific Research Applications

N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been studied for its potential applications in various scientific research fields, including neuroscience, cancer research, and drug discovery. In neuroscience, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been shown to modulate the activity of certain ion channels in the brain, which may have implications for the treatment of neurological disorders. In cancer research, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been studied for its potential to inhibit the growth of certain cancer cells. Additionally, N-(3-{[(2,5-dichlorophenyl)carbonyl]amino}propyl)thiophene-2-carboxamide has been used as a starting point for the development of new drugs with improved properties.

properties

Molecular Formula

C15H14Cl2N2O2S

Molecular Weight

357.3 g/mol

IUPAC Name

N-[3-[(2,5-dichlorobenzoyl)amino]propyl]thiophene-2-carboxamide

InChI

InChI=1S/C15H14Cl2N2O2S/c16-10-4-5-12(17)11(9-10)14(20)18-6-2-7-19-15(21)13-3-1-8-22-13/h1,3-5,8-9H,2,6-7H2,(H,18,20)(H,19,21)

InChI Key

XLTBPLHZDFAQNP-UHFFFAOYSA-N

SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1=CSC(=C1)C(=O)NCCCNC(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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